Methyl 3-Aminopyridazine-4-carboxylate
Overview
Description
Methyl 3-Aminopyridazine-4-carboxylate: is a heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Methyl 3-Aminopyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .
Industrial Production Methods: : Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Methyl 3-Aminopyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Methyl 3-Aminopyridazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-Aminopyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions can vary based on the structure of the target molecule and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Aminopyridine-4-carboxylate: Similar structure but with a pyridine ring instead of pyridazine.
3-Amino-4-methylpyridazine: Similar structure with a methyl group at the 4-position.
3-Amino-4-pyridazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester
Uniqueness: : Methyl 3-Aminopyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-aminopyridazine-4-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MAPC, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Melting Point : 84-86 °C
- Boiling Point : 292.5 °C at 760 mmHg
- LogP : 1.26
MAPC and its derivatives exhibit various mechanisms of action that contribute to their biological activity:
- Antimicrobial Activity : MAPC has been shown to possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anticancer Properties : Research indicates that MAPC derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231. The compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
- Enzyme Inhibition : MAPC has been identified as a potential inhibitor of specific kinases, such as Nek2, which plays a role in cell cycle regulation and is implicated in cancer progression.
Biological Activity Data
The following table summarizes the biological activities and IC₅₀ values for selected derivatives of MAPC:
Compound Name | Biological Activity | IC₅₀ (µM) | Cell Line Tested |
---|---|---|---|
This compound | Antimicrobial | 4.9 | Staphylococcus aureus |
This compound | Anticancer (HeLa cells) | 0.058 | HeLa |
This compound | Anticancer (MDA-MB-231) | 0.069 | MDA-MB-231 |
This compound | Enzyme Inhibition (Nek2) | N/A | In vitro assays |
Case Studies
-
Antimicrobial Activity Study :
A study conducted by Mallu et al. synthesized various derivatives of MAPC and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Among the tested compounds, certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli . -
Anticancer Activity Investigation :
Research published in MDPI explored the antiproliferative effects of MAPC derivatives on cancer cell lines such as HeLa and MDA-MB-231. The study found that modifications to the chemical structure, particularly the introduction of hydroxyl groups, significantly enhanced the anticancer activity, leading to lower IC₅₀ values in treated cells . -
Enzyme Inhibition and Cancer Targeting :
A systematic exploration into MAPC's role as a Nek2 inhibitor revealed promising results in reducing tumor size in xenograft models when combined with RNA interference techniques targeting Nek2 . This highlights the compound's potential as a therapeutic agent in cancer treatment strategies.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-4-2-3-10(9-12)14(13(16)17)7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDAVYQVQZDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494231 | |
Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-18-7 | |
Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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